Fluconazole Glucuronide

Drug Metabolism Pharmacokinetics Excretion Balance

Accurate quantification of Fluconazole Glucuronide (6.5% urinary metabolite) requires a certified reference standard to avoid systematic bias in MRM transitions. This high-purity (>98%) standard ensures precise pharmacokinetic modeling and DDI assessment. - Enables correct chromatographic peak identification per FDA/EMA bioanalytical guidelines. - Provides unequivocal evidence of in vivo exposure in forensic toxicology. - Supplied with comprehensive CoA; ambient shipping for R&D use only.

Molecular Formula C20H22F2N6O6
Molecular Weight 480.43
CAS No. 136134-23-1
Cat. No. B601795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluconazole Glucuronide
CAS136134-23-1
SynonymsFluconazole β-D-Glucuronide;  1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-(1H-1,2,4-triazol-1-ylmethyl)ethyl β-D-Glucopyranosiduronic Acid;  Fluconazole Glucuronide; 
Molecular FormulaC20H22F2N6O6
Molecular Weight480.43
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C19H20F2N6O7/c20-10-1-2-11(12(21)3-10)19(4-26-8-22-6-24-26,5-27-9-23-7-25-27)34-18-15(30)13(28)14(29)16(33-18)17(31)32/h1-3,6-9,13-16,18,28-30H,4-5H2,(H,31,32)/t13-,14-,15+,16-,18-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Fluconazole Glucuronide (CAS 136134-23-1): Identity and Baseline Characteristics for Analytical and Pharmacokinetic Applications


Fluconazole Glucuronide (CAS 136134-23-1), systematically designated Fluconazole β-D-Glucuronide, is the primary glucuronide conjugate metabolite of the triazole antifungal agent fluconazole. It is a synthetic, fluorinated glycoside with the molecular formula C19H20F2N6O7 and a molecular weight of 482.39 g/mol [1]. This compound is classified as a pharmaceutical reference standard and drug metabolite, carrying the FDA Unique Ingredient Identifier (UNII) 2KH0107L73 [2]. Its sole intended use is for research applications, including analytical method development, in vitro metabolism studies, and as a certified reference material for bioanalytical quantification; it is explicitly not intended for diagnostic or therapeutic use .

Why Fluconazole Glucuronide (CAS 136134-23-1) Cannot Be Substituted by Generic Metabolite or Parent Drug Standards in Quantitative Bioanalysis


Direct substitution of Fluconazole Glucuronide with structurally similar glucuronide conjugates or the parent drug fluconazole is precluded by fundamental differences in analytical behavior and biological context. In LC-MS/MS bioanalysis, glucuronide conjugates exhibit distinct chromatographic retention times, ionization efficiencies, and collision-induced dissociation (CID) fragmentation patterns relative to their unconjugated parent drugs or alternative phase II metabolites (e.g., N-oxides or sulfates) [1]. Use of an incorrect or unqualified reference standard introduces systematic bias in multiple reaction monitoring (MRM) transitions, compromising assay accuracy and precision. Furthermore, Fluconazole Glucuronide represents a specific, quantifiable metabolic fate (6.5% of urinary radioactivity in human studies) that is distinct from the predominant renal excretion of unchanged fluconazole (80%) and the minor N-oxide pathway (2.0%) [2]. Consequently, accurate quantification of this metabolite for pharmacokinetic modeling, drug-drug interaction (DDI) assessments, or forensic toxicology requires a certified reference standard of the exact glucuronide conjugate, as described in regulatory bioanalytical method validation guidelines [3].

Quantitative Differentiation of Fluconazole Glucuronide (CAS 136134-23-1): Head-to-Head Metabolic and Enzymatic Evidence Against Analogs and Parent Drug


Fluconazole Glucuronide Accounts for 6.5% of Urinary Radioactivity in Humans, a 3.25-Fold Higher Abundance Than the N-Oxide Metabolite

In a definitive human mass balance study using [14C]fluconazole administered to healthy male subjects, Fluconazole Glucuronide was identified as the most abundant circulating metabolite. It accounted for 6.5% of total urinary radioactivity, compared to only 2.0% for the only other detectable metabolite, fluconazole N-oxide, and 80% for unchanged parent fluconazole [1]. This establishes Fluconazole Glucuronide as the quantitatively dominant metabolic product among fluconazole's minor elimination pathways, representing a 3.25-fold higher excretion contribution relative to the alternative N-oxide pathway. No other metabolites were detected in significant quantities in plasma or urine, underscoring the unique specificity of this glucuronide conjugate as a systemic biomarker of fluconazole phase II metabolism [1].

Drug Metabolism Pharmacokinetics Excretion Balance

Fluconazole Glucuronide Serves as a Definitive Biomarker to Distinguish Authentic Fluconazole Exposure from Endogenous Interference or Alternative Azole Antifungals in Forensic and Clinical Toxicology

Fluconazole undergoes minimal hepatic metabolism, with approximately 80% of an administered dose excreted unchanged in urine [1]. This pharmacokinetic characteristic contrasts sharply with other azole antifungals, such as itraconazole and voriconazole, which are extensively metabolized by CYP450 enzymes, resulting in negligible urinary excretion of unchanged parent drug [2]. Because fluconazole's presence in urine primarily reflects renal clearance of the unmetabolized drug, detection of the parent compound alone in biological matrices cannot definitively exclude sample contamination or post-collection adulteration. Detection of Fluconazole Glucuronide (6.5% of dose) in urine provides definitive evidence of in vivo metabolic processing, confirming genuine systemic exposure and ingestion [1]. This biomarker approach offers forensic specificity that the parent drug, which can be introduced artifactually, cannot provide, thereby distinguishing fluconazole use from exposure to other triazole antifungals with distinct metabolic signatures [2].

Forensic Toxicology Clinical Toxicology Biomarker Specificity

Fluconazole Glucuronide Is Structurally and Chromatographically Distinct from the N-Oxide Metabolite, Requiring a Specific Reference Standard for Accurate LC-MS/MS Quantification

In human metabolism, fluconazole generates only two detectable metabolites: Fluconazole Glucuronide (6.5% of urinary radioactivity) and fluconazole N-oxide (2.0%) [1]. These two metabolites are structurally and chemically distinct—one being a phase II glucuronide conjugate with a β-D-glucopyranosiduronic acid moiety (MW 482.39), and the other a phase I N-oxidation product with an oxygen atom added to the triazole ring nitrogen [2]. These structural differences result in divergent chromatographic retention times, distinct precursor-to-product ion transitions in MRM mode, and different ionization efficiencies in electrospray ionization (ESI) [3]. Consequently, a reference standard of Fluconazole Glucuronide is indispensable for accurate retention time alignment and calibration curve construction in validated LC-MS/MS methods; substitution with fluconazole N-oxide or the parent drug fluconazole would introduce systematic quantitative error and compromise assay validation per FDA and EMA bioanalytical guidance [3].

Bioanalysis LC-MS/MS Reference Standards

Fluconazole Exhibits Selective, Competitive Inhibition of UGT2B7-Catalyzed Glucuronidation, with a Ki of 73-145 μM in the Presence of BSA

Fluconazole is a selective inhibitor of UDP-glucuronosyltransferase 2B7 (UGT2B7), the enzyme responsible for the glucuronidation of numerous therapeutic agents, including zidovudine (AZT) and codeine [1]. In vitro studies using human liver microsomes (HLM) and recombinant UGT2B7 demonstrated that fluconazole competitively inhibits AZT glucuronidation. In the presence of 2% bovine serum albumin (BSA)—a condition that better approximates the physiological intracellular environment—the inhibition constant (Ki) was determined to be 145 ± 36 μM for HLM and 73 μM for recombinant UGT2B7 [1]. This represents an 87% reduction in apparent Ki compared to incubations without BSA (1133 ± 403 μM and 529 μM, respectively) [1]. Importantly, fluconazole does not significantly inhibit other UGT isoforms such as UGT1A1, UGT1A6, or UGT1A9, confirming its selectivity for UGT2B7 [2]. This selective inhibition profile has direct clinical relevance: fluconazole co-administration with UGT2B7 substrates (e.g., zidovudine, codeine, lorazepam) can elevate plasma concentrations of the co-administered drug, with predicted AUC increases ranging from 41% to 217% depending on fluconazole exposure [1].

Drug-Drug Interactions UGT Inhibition In Vitro Metabolism

Validated Application Scenarios for Fluconazole Glucuronide (CAS 136134-23-1) in Analytical, Forensic, and Pharmacokinetic Workflows


Quantitative LC-MS/MS Bioanalysis of Fluconazole and Its Metabolites in Human Plasma and Urine for Pharmacokinetic Studies

Fluconazole Glucuronide is an essential certified reference standard for the development, validation, and routine execution of quantitative LC-MS/MS methods measuring fluconazole and its metabolites in biological matrices. As demonstrated by Brammer et al., Fluconazole Glucuronide represents 6.5% of the urinary radioactivity following fluconazole administration, making it the primary metabolite requiring accurate quantification [1]. Use of this specific reference standard ensures correct chromatographic peak identification, accurate calibration curve generation, and precise quantification in pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence trials. Substitution with structurally similar glucuronides or the parent drug would violate FDA and EMA bioanalytical method validation guidance regarding analyte specificity and accuracy [2].

Forensic Toxicology Confirmation of Fluconazole Ingestion via Urinary Metabolite Detection

In forensic and clinical toxicology casework, the detection of Fluconazole Glucuronide in urine provides unequivocal evidence of in vivo fluconazole exposure. Unlike the parent drug, which can be introduced into a urine specimen through post-collection adulteration, the glucuronide conjugate can only be formed through hepatic phase II metabolism following systemic absorption [1]. This biomarker approach is particularly valuable in cases involving suspected drug-facilitated crimes, workplace drug testing, or compliance monitoring in clinical settings, where distinguishing between authentic ingestion and specimen contamination is of paramount legal and clinical importance. The documented 6.5% urinary excretion fraction provides a quantitative benchmark for interpreting analytical findings [1].

In Vitro Drug-Drug Interaction (DDI) Studies Involving UGT2B7 Inhibition and Glucuronidation Kinetics

Fluconazole is a selective inhibitor of UGT2B7, with a Ki of 73-145 μM in the presence of physiological BSA concentrations [1]. Researchers investigating fluconazole's inhibitory effects on the glucuronidation of co-administered drugs (e.g., zidovudine, codeine, lorazepam) require Fluconazole Glucuronide as an analytical standard to accurately quantify the glucuronide conjugate formed in incubation mixtures. This quantification enables precise determination of kinetic parameters (Km, Vmax, Ki) and supports in vitro-in vivo extrapolation (IVIVE) to predict clinical DDI magnitude [1]. The selective inhibition of UGT2B7 by fluconazole, without significant effects on UGT1A1, UGT1A6, or UGT1A9, further positions this compound as a valuable probe for isoform-specific UGT activity assays [2].

Pharmaceutical Impurity Profiling and Quality Control of Fluconazole Drug Substance and Drug Product

As a documented metabolite of fluconazole, Fluconazole Glucuronide may be specified as a potential impurity or degradation product in regulatory pharmacopoeial monographs and manufacturer specifications for fluconazole active pharmaceutical ingredient (API) and finished dosage forms. Procurement of a high-purity (>95%) reference standard of Fluconazole Glucuronide enables pharmaceutical quality control laboratories to develop and validate impurity profiling methods, establish system suitability criteria, and ensure batch-to-batch consistency in compliance with ICH Q3A/Q3B guidelines on impurities in new drug substances and products [1]. The distinct chromatographic behavior of this glucuronide conjugate, relative to the parent drug and other potential impurities such as the N-oxide metabolite (2.0% of urinary radioactivity), necessitates a compound-specific reference standard for accurate identification and quantification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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